4H-Imidazol-4-one, 3,5-dihydro-3-(((2-nitrophenyl)methylene)amino)-2-phenyl-5-(phenylmethylene)-
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Overview
Description
4H-Imidazol-4-one, 3,5-dihydro-3-(((2-nitrophenyl)methylene)amino)-2-phenyl-5-(phenylmethylene)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
The synthesis of 4H-Imidazol-4-one, 3,5-dihydro-3-(((2-nitrophenyl)methylene)amino)-2-phenyl-5-(phenylmethylene)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with amines under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors with precise temperature and pressure controls to optimize the reaction efficiency and product quality .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The phenylmethylene groups can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like halogens. .
Scientific Research Applications
4H-Imidazol-4-one, 3,5-dihydro-3-(((2-nitrophenyl)methylene)amino)-2-phenyl-5-(phenylmethylene)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The imidazole ring can interact with metal ions, affecting enzymatic activities. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives with varying substituents. For example:
- 4H-Imidazol-4-one, 3,5-dihydro-3-(((4-bromophenyl)methylene)amino)-5-(2-nitrophenyl)methylene)-2-phenyl-
- 4H-Imidazol-4-one, 5-[(2-chlorophenyl)methylene]-3,5-dihydro-3-[[(2-nitrophenyl)methylene]amino]-2-phenyl- These compounds share the imidazole core but differ in their substituents, which can significantly alter their chemical reactivity and applications. The uniqueness of 4H-Imidazol-4-one, 3,5-dihydro-3-(((2-nitrophenyl)methylene)amino)-2-phenyl-5-(phenylmethylene)- lies in its specific combination of functional groups, providing a distinct set of properties and potential uses .
Properties
CAS No. |
126293-18-3 |
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Molecular Formula |
C23H16N4O3 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-3-[(E)-(2-nitrophenyl)methylideneamino]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H16N4O3/c28-23-20(15-17-9-3-1-4-10-17)25-22(18-11-5-2-6-12-18)26(23)24-16-19-13-7-8-14-21(19)27(29)30/h1-16H/b20-15-,24-16+ |
InChI Key |
URDRTLGRCRMPIO-IGRHVHCWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)/N=C/C4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)N=CC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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